molecular formula C23H21F2N3O5 B10807781 Ethyl 4-{5-[(2,4-difluorophenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}piperidine-1-carboxylate

Ethyl 4-{5-[(2,4-difluorophenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}piperidine-1-carboxylate

Cat. No.: B10807781
M. Wt: 457.4 g/mol
InChI Key: ZEYQKGBGAMZYTB-UHFFFAOYSA-N
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Description

Ethyl 4-{5-[(2,4-difluorophenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}piperidine-1-carboxylate is a synthetic small molecule characterized by a piperidine-1-carboxylate core fused with an isoindole-1,3-dione moiety and a 2,4-difluorophenyl carbamoyl substituent.

Properties

Molecular Formula

C23H21F2N3O5

Molecular Weight

457.4 g/mol

IUPAC Name

ethyl 4-[5-[(2,4-difluorophenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]piperidine-1-carboxylate

InChI

InChI=1S/C23H21F2N3O5/c1-2-33-23(32)27-9-7-15(8-10-27)28-21(30)16-5-3-13(11-17(16)22(28)31)20(29)26-19-6-4-14(24)12-18(19)25/h3-6,11-12,15H,2,7-10H2,1H3,(H,26,29)

InChI Key

ZEYQKGBGAMZYTB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=C(C=C4)F)F

Origin of Product

United States

Preparation Methods

    Selection of Starting Materials: Choosing appropriate starting materials that contain the necessary functional groups.

    Reaction Conditions: Employing specific reaction conditions such as temperature, pressure, and catalysts to facilitate the desired chemical transformations.

    Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.

Industrial production methods for similar compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

WAY-330595 undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

    Substitution: Involves the replacement of one functional group with another. Common reagents include halogens, nucleophiles, and electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

WAY-330595 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and neurodegenerative disorders.

    Industry: Utilized in the development of new materials, pharmaceuticals, and chemical processes.

Mechanism of Action

The mechanism of action of WAY-330595 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Compound Name Core Structure Substituents Molecular Formula (if available) Potential Applications
Ethyl 4-{5-[(2,4-difluorophenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}piperidine-1-carboxylate Piperidine-1-carboxylate Isoindole-1,3-dione, 2,4-difluorophenyl carbamoyl Not reported Kinase inhibition (inferred)
Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate Piperidine-4-carboxylate Thienopyrimidine, methyl, phenyl C21H21N3O2S Anticancer agents
Ethyl 4-({[6-(3-fluorophenyl)pyridin-3-yl]carbonyl}amino)piperidine-1-carboxylate Piperidine-1-carboxylate 3-Fluorophenyl-pyridine carbonyl C20H20FN3O3 Protease inhibition
N-[2-(diethylamino)ethyl]-4-(3-hydroxyphenyl)-2-methyl-5-{(Z)-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxamide Pyrrole-carboxamide Hydroxyphenyl, indole-3-ylidene, diethylaminoethyl C27H29FN4O3 Antiangiogenic therapies

Key Observations:

Fluorination Patterns: The 2,4-difluorophenyl group in the target compound may enhance metabolic stability and binding affinity compared to mono-fluorinated analogs (e.g., 3-fluorophenyl in ). Difluorination is associated with improved pharmacokinetics in kinase inhibitors like Lapatinib .

Heterocyclic Diversity: The isoindole-1,3-dione moiety distinguishes the compound from thienopyrimidine or pyridine-based analogs. Isoindole derivatives are known for their role in PDE4 inhibitors and antitumor agents, suggesting a unique mechanistic profile .

Carbamate vs.

Research Findings and Limitations

  • Synthetic Accessibility : The compound’s synthesis likely employs standard peptide coupling or Ullmann-type reactions for carbamoyl bond formation, as seen in related piperidine carboxylates .
  • Biological Data Gap: Unlike its analogs (e.g., thienopyrimidine derivatives with reported IC50 values against EGFR ), the target compound lacks publicly disclosed bioactivity data.

Competitive Advantages and Drawbacks

  • Advantages :
    • Dual fluorination and rigid isoindole-dione scaffold may enhance target selectivity.
    • Ethyl ester group could improve cell permeability compared to carboxylic acid analogs.
  • Drawbacks: Limited solubility predicted due to aromatic fluorination and hydrophobic isoindole core. No in vitro or in vivo data to validate hypothesized mechanisms.

Biological Activity

Ethyl 4-{5-[(2,4-difluorophenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a piperidine core linked to an isoindole moiety with a difluorophenyl group. The synthesis typically involves the following steps:

  • Condensation Reaction : An aldehyde is reacted with a difluorophenyl carbamate.
  • Cyclization : The intermediate undergoes cyclization to form the isoindole structure.
  • Esterification : The final step involves esterification to yield the ethyl ester.

Biological Activities

Ethyl 4-{5-[(2,4-difluorophenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}piperidine-1-carboxylate has demonstrated various biological activities:

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives containing isoindole and piperidine motifs can inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds with difluorophenyl groups have been associated with enhanced antibacterial effects against various strains of bacteria. Preliminary studies indicate moderate to strong inhibition against pathogens such as Salmonella typhi and Bacillus subtilis.

Enzyme Inhibition

The compound's efficacy as an enzyme inhibitor has been explored, particularly against acetylcholinesterase (AChE) and urease. Preliminary data suggest that it may possess strong inhibitory effects on these enzymes, which are critical in various physiological processes.

The biological activity of Ethyl 4-{5-[(2,4-difluorophenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}piperidine-1-carboxylate is hypothesized to involve:

  • Target Binding : The difluorophenyl group enhances binding affinity to specific receptors or enzymes.
  • Pathway Modulation : Interaction with molecular targets may lead to modulation of signaling pathways involved in cell proliferation and apoptosis.
  • Inhibition of Enzymatic Activity : The compound may act as a competitive inhibitor for enzymes like AChE and urease.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of similar compounds:

StudyFindings
Li et al., 2014Reported significant anticancer activity in isoindole derivatives with IC50 values below 10 µM in various cancer cell lines.
Omar et al., 1996Demonstrated anti-inflammatory effects alongside antibacterial properties in piperidine derivatives.
Kumar et al., 2009Found that certain carbamate derivatives showed potent inhibition against AChE with IC50 values ranging from 0.63 µM to 6.28 µM.

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